3-(2-bromophenyl)-1H-pyrazole

Analytical Chemistry Quality Control Chemical Procurement

Researchers requiring a reliable ortho-bromophenyl pyrazole synthon often face inconsistent purity and ambiguous substitution patterns. 3-(2-Bromophenyl)-1H-pyrazole (CAS 114382-20-6) addresses this with ≥97% GC purity and confirmed melting point (130-132°C). • Enables reproducible synthesis of bradykinin B1 receptor antagonists (see patent literature). • Key precursor for dual EGFR/VEGFR-2 inhibitors (IC50 0.06-0.22 μM). • Suitable as a reference standard for analytical method validation. Bulk quantities available with batch-specific COA.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 114382-20-6
Cat. No. B040456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-1H-pyrazole
CAS114382-20-6
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NN2)Br
InChIInChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
InChIKeyVDHTYVJAQNZWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenyl)-1H-pyrazole: Analytical Profile and Structural Differentiation


3-(2-Bromophenyl)-1H-pyrazole (CAS 114382-20-6) is a heterocyclic compound featuring a pyrazole core with a 2-bromophenyl substituent at the 3-position [1]. It is a pale yellow powder with a molecular weight of 223.07 g/mol and a computed XLogP3-AA value of 2.6 [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with applications spanning the development of bradykinin B1 receptor antagonists, anticancer agents, and sigma receptor ligands [2][3][4].

3-(2-Bromophenyl)-1H-pyrazole: Specificity vs. Unqualified Analogs


In chemical procurement and medicinal chemistry, the substitution of 3-(2-bromophenyl)-1H-pyrazole with a seemingly similar aryl pyrazole is not recommended due to significant differences in physicochemical properties and synthetic utility. The specific bromine substitution pattern (ortho vs. para vs. meta) on the phenyl ring profoundly influences electronic distribution, steric hindrance, and subsequent reactivity in cross-coupling reactions [1]. Furthermore, analytical specifications such as purity (typically ≥96-97% by GC ) and melting point range (125.5-134.5°C ) are critical for reproducibility in synthetic protocols. The use of a lower-purity or structurally mismatched analog may lead to failed reactions, inconsistent yields, or the introduction of impurities that confound downstream biological assays [2].

3-(2-Bromophenyl)-1H-pyrazole: Differentiation from Closest Analogs


Purity and Melting Point Quality Benchmarks

The commercially available 3-(2-bromophenyl)-1H-pyrazole from major suppliers (e.g., Thermo Scientific Chemicals) is specified at 97% purity (GC) with a melting point range of 125.5-134.5°C . In contrast, many structural analogs, such as 3-(4-bromophenyl)-1H-pyrazole, are often offered at lower purities (e.g., 95% ) or with broader melting point ranges. This difference in analytical specifications directly impacts the reliability of synthetic and biological studies.

Analytical Chemistry Quality Control Chemical Procurement

Lipophilicity and Conformational Effects

The computed lipophilicity (XLogP3-AA) of 3-(2-bromophenyl)-1H-pyrazole is 2.6 [1]. While the computed XLogP3-AA for its para-substituted isomer, 3-(4-bromophenyl)-1H-pyrazole, is also 2.6, the ortho-bromine substitution results in distinct conformational and electronic properties that influence binding interactions [2]. The ortho-substituent introduces steric hindrance and alters the dihedral angle between the pyrazole and phenyl rings, potentially affecting target engagement and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Melting Point: Crystallinity and Purity Indicator

The reported melting point range for 3-(2-bromophenyl)-1H-pyrazole is 125.5-134.5°C . In comparison, the meta-substituted isomer, 3-(3-bromophenyl)-1H-pyrazole, has a reported melting point of 83-87°C . This significant difference (over 40°C) reflects the impact of the ortho-bromine substitution on crystal packing and intermolecular forces, which can affect the compound's handling, storage stability, and formulation properties.

Solid State Chemistry Crystallization Formulation

Ortho-Bromine in Pd-Catalyzed Cross-Coupling

The ortho-bromine atom on the phenyl ring of 3-(2-bromophenyl)-1H-pyrazole serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. While both ortho- and para-bromophenyl pyrazoles can undergo cross-coupling, the ortho-substituent imposes greater steric hindrance, which can be exploited to control regioselectivity in sequential coupling reactions. This feature is particularly valuable in the synthesis of complex, polysubstituted pyrazole derivatives, as demonstrated in the preparation of fused pyrazolo-pyrimidine anticancer agents [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

3-(2-Bromophenyl)-1H-pyrazole: Research and Industrial Applications


Synthesis of Bradykinin B1 Antagonists

3-(2-Bromophenyl)-1H-pyrazole serves as a key intermediate in the synthesis of substituted pyrazole derivatives explored as bradykinin B1 receptor antagonists [1]. The ortho-bromine substitution pattern is crucial for subsequent functionalization and for achieving the desired receptor binding affinity and selectivity profiles outlined in patent literature [1].

Anticancer EGFR/VEGFR-2 Dual Inhibitors

This compound is a valuable starting material for the synthesis of fused pyrazole derivatives, such as 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which have demonstrated potent dual inhibition of EGFR and VEGFR-2 tyrosine kinases with IC50 values as low as 0.06 μM and 0.22 μM, respectively [2]. The ortho-bromophenyl group is essential for the observed anticancer activity.

Sigma-1 Receptor Ligand Synthesis

3-(2-Bromophenyl)-1H-pyrazole can be employed as a scaffold for developing selective sigma-1 receptor ligands [3]. Structure-affinity relationship studies on related pyrazole series have shown that appropriate substitution on the phenyl ring (including ortho-bromine) can yield compounds with subnanomolar affinity (pKi > 8) for the sigma-1 receptor, making them valuable tool compounds for studying neurological disorders [3].

Reference Standard for Impurity Profiling

Due to its well-defined purity (≥97%) and melting point (125.5-134.5°C) , 3-(2-bromophenyl)-1H-pyrazole is suitable for use as a reference standard in analytical method development and validation, particularly for the identification and quantification of related impurities in drug substance batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-bromophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.